molecular formula C8H9BrO2S B1273642 1-Bromo-4-(methylsulfonylmethyl)benzene CAS No. 213627-30-6

1-Bromo-4-(methylsulfonylmethyl)benzene

Cat. No. B1273642
M. Wt: 249.13 g/mol
InChI Key: CCSFLRBJHQPXFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is described, which is a precursor for the synthesis of graphene nanoribbons . Another paper reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers . These studies suggest that the synthesis of brominated benzene derivatives often involves the introduction of bromine to the benzene ring, which can be further functionalized.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized using various spectroscopic techniques. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was elucidated using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . The presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene was identified through NMR spectroscopy . These findings highlight the importance of spectroscopic methods in determining the structure of such compounds.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is explored in several papers. The bromoethylsulfonium salt is used as an annulation agent to synthesize heterocyclic compounds . The conversion of an aryl bromide to the corresponding aryllithium is also reported . These studies demonstrate that brominated benzene derivatives can participate in various chemical reactions, leading to the formation of complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are diverse. The title compound in one study exhibits intermolecular hydrogen bonding and halogen bonding, which contribute to the stability of the structure . Another study describes the crystal structure of a brominated benzene derivative, which involves strong interionic hydrogen bonding . These properties are crucial for understanding the behavior of these compounds in different environments.

Scientific Research Applications

Multi-Coupling Reagent

1-Bromo-4-(methylsulfonylmethyl)benzene has been studied for its use as a multi-coupling reagent. A related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, reacts with various electrophiles in the presence of zinc to yield unsaturated sulfones, which can then react with different nucleophiles to create highly functionalized sulfones. These sulfones can be further transformed into enones or dienones, demonstrating the versatility of bromo sulfones as multi-coupling reagents (Auvray, Knochel, & Normant, 1985).

Synthesis and Fluorescence Properties

Another application is in the synthesis and investigation of fluorescence properties. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized from a similar compound, displayed significant fluorescence intensity differences between solution and solid-state, indicating potential use in materials with Aggregation-Induced Emission (AIE) characteristics (Liang Zuo-qi, 2015).

Novel Catalyst in Organic Synthesis

This compound has also been utilized in organic synthesis. For instance, a novel N-bromo sulfonamide reagent was used as a catalyst for synthesizing bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, showcasing its role as an efficient catalyst in the formation of complex organic structures (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Synthesis of Aromatics and Heterocycles

It is also involved in the synthesis of aromatic and heterocyclic compounds. Petrov, Kalyazin, and Somov (2021) demonstrated its use in creating ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines, which upon heating yield various aromatic compounds (Petrov, Kalyazin, & Somov, 2021).

Conformational Studies and Molecular Mechanics

Furthermore, 1-bromo-4-(methylsulfonylmethyl)benzene and its derivatives have been studied for their unique conformations. For example, Okazaki et al. (1989) explored the conformation of a related compound, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, using dynamic NMR and molecular mechanics, highlighting its potential in steric protection and conformational analysis (Okazaki, Unno, Inamoto, & Yamamoto, 1989).

Characterization and Graphene Nanoribbons Synthesis

Patil, Uthaisar, Barone, Fahlman, (2012) explored the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, highlighting its role as a precursor in the synthesis of graphene nanoribbons with controlled edge morphology (Patil, Uthaisar, Barone, & Fahlman, 2012).

Molecular Electronics and Building Blocks

Additionally, it serves as a building block in molecular electronics. For instance, Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen (2005) used aryl bromides, including 1-bromo-4-(methylsulfonylmethyl)benzene derivatives, to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for molecular electronic applications (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Charge Density Analysis and Reactivity Studies

The compound's electron density and chemical reactivity have also been subjects of interest. Ahmed, Yar, Nassour, Guillot, Lecomte, & Jelsch (2013) conducted an experimental and theoretical charge density analysis of a bromoethyl sulfonium salt, closely related to 1-bromo-4-(methylsulfonylmethyl)benzene, to understand its chemical reactivity and potential applications in synthesis (Ahmed, Yar, Nassour, Guillot, Lecomte, & Jelsch, 2013).

properties

IUPAC Name

1-bromo-4-(methylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFLRBJHQPXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375759
Record name 1-bromo-4-(methylsulfonylmethyl)benzene
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Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(methylsulfonylmethyl)benzene

CAS RN

213627-30-6
Record name 1-Bromo-4-[(methylsulfonyl)methyl]benzene
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Record name 1-bromo-4-(methylsulfonylmethyl)benzene
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Record name 213627-30-6
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Synthesis routes and methods I

Procedure details

A 250 mL round-bottomed flask was charged with 4-bromobenzyl bromide (5 g, 20 mmol) and N,N-dimethylformamide (10.81 mL). Sodium methanesulfinate (3.06 g, 30 mmol) was added. The reaction mixture was stirred at 65° C. for 1 hour. The reaction mixture was cooled to ambient temperature and diluted with water. The resulting suspension was stirred for 10 minutes and filtered. The solid was rinsed with water and dried under vacuum to provide the title compound (4.75 g, 95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.81 mL
Type
reactant
Reaction Step One
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3.06 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Yield
95%

Synthesis routes and methods II

Procedure details

p-Bromobenzyl bromide (500 mg, 2 mmol) was refluxed with MeSO2Na (306 mg, 3 mmol) in Ethanol for 1 hour. The reaction was cooled, concentrated and purified by flash column (50% acetone/hexanes) to give the desired product.
Quantity
500 mg
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reactant
Reaction Step One
Quantity
306 mg
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred suspension of 4-bromobenzyl bromide (1.0 g, 4.0 mmol) and sodium methanesulfinate (2.04 g, 20 mmol) in DMF (10 mL) is heated 1 h at 60° C. The reaction mixture is then cooled to RT, diluted with water (200 mL) and extracted into EtOAc (3×25 mL). The combined EtOAc phases are washed with water (2×50 mL) and brine (25 mL) then dried (MgSO4) and reduced in vacuo to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
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solvent
Reaction Step Two

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